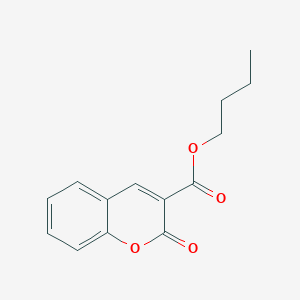
Butyl coumarin-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl coumarin-3-carboxylate, also known as coumarin-3-carboxylic acid butyl ester, is a chemical compound with the molecular formula C13H14O4. It is a white crystalline powder with a sweet odor and is commonly used in the fragrance industry. However, it also has potential applications in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of butyl Butyl coumarin-3-carboxylatearboxylate is not fully understood. However, it is believed to act as a ligand for metal ions, which can lead to fluorescence. It may also have other interactions with biological molecules, which could contribute to its potential biological activity.
Effets Biochimiques Et Physiologiques
Studies have shown that butyl Butyl coumarin-3-carboxylatearboxylate has potential biological activity, including antioxidant and anti-inflammatory effects. It has also been shown to have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using butyl Butyl coumarin-3-carboxylatearboxylate in lab experiments is its fluorescent properties, which can be used to detect the presence of metal ions. However, one limitation is that it may not be suitable for certain experiments due to its potential interactions with biological molecules.
Orientations Futures
There are several potential future directions for the use of butyl Butyl coumarin-3-carboxylatearboxylate in scientific research. One area of interest is the development of new fluorescent probes for the detection of metal ions. Another potential direction is the synthesis of new compounds based on butyl Butyl coumarin-3-carboxylatearboxylate with potential biological activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Méthodes De Synthèse
Butyl Butyl coumarin-3-carboxylatearboxylate can be synthesized through a variety of methods, including the reaction of Butyl coumarin-3-carboxylatearboxylic acid with butanol in the presence of a catalyst. Another method involves the esterification of Butyl coumarin-3-carboxylatearboxylic acid with butyl chloride in the presence of a base.
Applications De Recherche Scientifique
Butyl Butyl coumarin-3-carboxylatearboxylate has been used in scientific research for various purposes, including as a fluorescent probe for the detection of metal ions. It has also been used as a building block for the synthesis of other compounds with potential biological activity.
Propriétés
Numéro CAS |
7460-87-9 |
|---|---|
Nom du produit |
Butyl coumarin-3-carboxylate |
Formule moléculaire |
C14H14O4 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
butyl 2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-2-3-8-17-13(15)11-9-10-6-4-5-7-12(10)18-14(11)16/h4-7,9H,2-3,8H2,1H3 |
Clé InChI |
DNSDRVXHFSEQRO-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC2=CC=CC=C2OC1=O |
SMILES canonique |
CCCCOC(=O)C1=CC2=CC=CC=C2OC1=O |
Autres numéros CAS |
7460-87-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





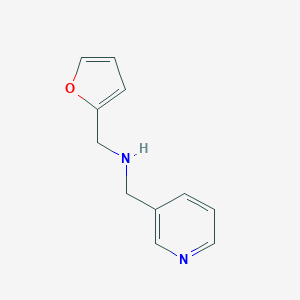
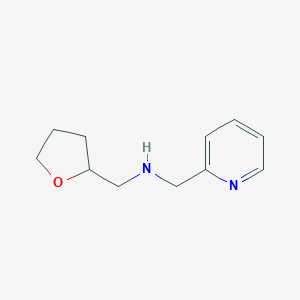
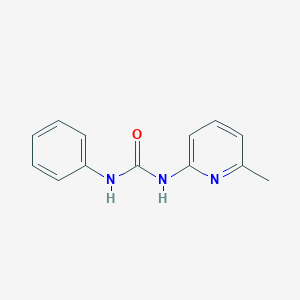
![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)
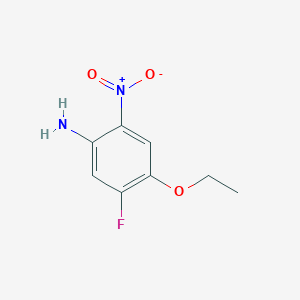
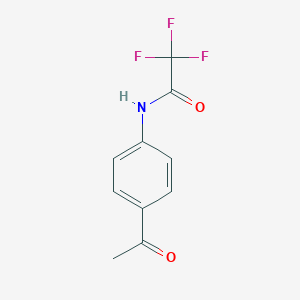
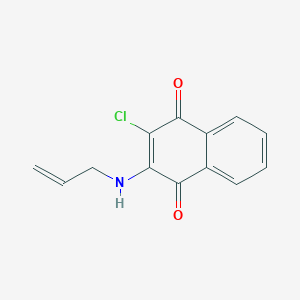
![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)
![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)
![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)